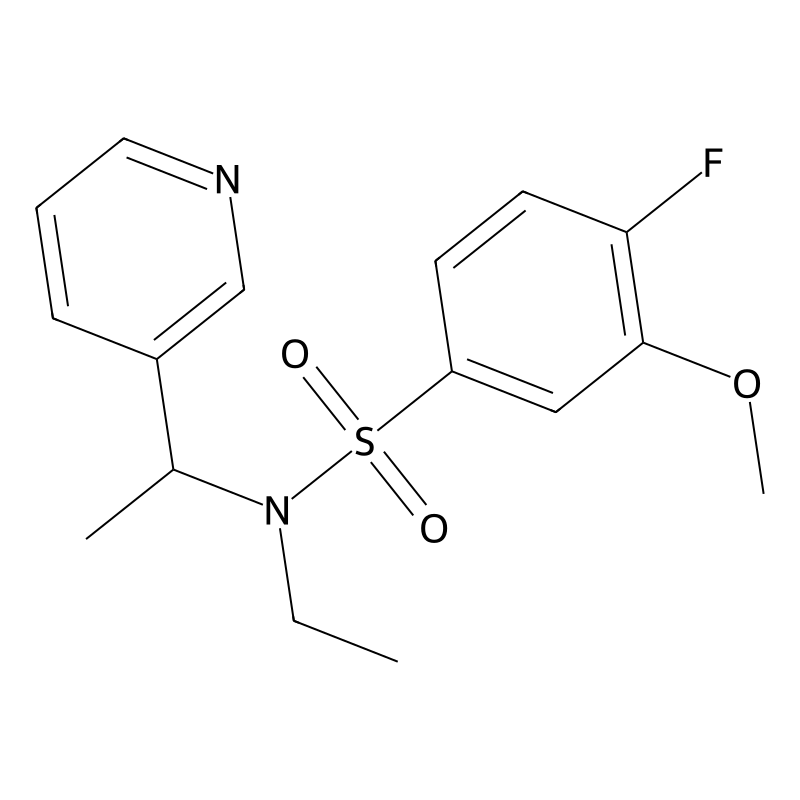

N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide

Catalog No.

S7919475

CAS No.

M.F

C16H19FN2O3S

M. Wt

338.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide

IUPAC Name

N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide

Molecular Formula

C16H19FN2O3S

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C16H19FN2O3S/c1-4-19(12(2)13-6-5-9-18-11-13)23(20,21)14-7-8-15(17)16(10-14)22-3/h5-12H,4H2,1-3H3

InChI Key

XASYYJGINYKHCQ-UHFFFAOYSA-N

SMILES

CCN(C(C)C1=CN=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)OC

Canonical SMILES

CCN(C(C)C1=CN=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)OC

ETP-46321 is a novel small molecule drug candidate that belongs to the class of sulfonamide derivatives. The compound was developed by Encycle Therapeutics in 2019 as a potential therapeutic agent for cancer treatment. It was designed to selectively inhibit the activity of a specific protein, matriptase, which is overexpressed in several types of cancer.

ETP-46321 is a white solid with a molecular formula C19H22FN3O3S and a molecular weight of 401.46 g/mol. The compound has a melting point of 180-182°C and a solubility of 10 mM in DMSO. The chemical structure of ETP-46321 consists of a sulfonamide group, a fluorine atom, a methoxy group, and a pyridine ring.

The synthesis of ETP-46321 involves a multi-step process that includes the reaction of a pyridine derivative with a sulfonyl chloride compound. The final product is purified by column chromatography to obtain pure ETP-46321. The purity and identity of ETP-46321 are confirmed by various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.

Several analytical methods are used to quantify and determine the purity of ETP-46321, including HPLC, LC-MS/MS, and NMR spectroscopy. These methods are essential in determining the concentration and quality of the compound required for various scientific experiments.

ETP-46321 has been shown to selectively inhibit the activity of matriptase, a type II transmembrane serine protease that is overexpressed in several types of cancer. In vitro studies have demonstrated that ETP-46321 inhibits matriptase activity with an IC50 of 0.87 nM. Additionally, ETP-46321 exhibits antitumor activity in various cancer cell lines in vitro and in vivo.

Studies have shown that ETP-46321 has low toxicity in various animal models. In a mouse model, ETP-46321 was well-tolerated at doses up to 100 mg/kg/day. No significant adverse effects were observed in rats treated with ETP-46321 at a dose of 200 mg/kg/day. However, further toxicity and safety studies are required to determine the potential side effects of ETP-46321 in humans.

ETP-46321 has shown potential in various fields of scientific research, including cancer research, protease research, and drug discovery. In cancer research, ETP-46321 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. In protease research, ETP-46321 is a valuable tool for studying the role of matriptase in various biological processes. Moreover, ETP-46321 can be used as a template for the development of novel protease inhibitors.

Currently, ETP-46321 is in the preclinical stage of development, and no clinical trials have been conducted. However, Encycle Therapeutics is continuing to optimize the chemical structure of ETP-46321 to increase its potency and selectivity.

The potential applications of ETP-46321 are vast, and it has the potential to impact several fields of research and industry, including cancer therapy, protease research, and drug discovery. ETP-46321 could also act as a new tool for targeted therapy, enhancing the precision of cancer treatment. Encycle Therapeutics is exploring the potential use of ETP-46321 in combination with other cancer drugs to improve therapeutic outcomes.

Despite the promising results, several limitations need to be addressed before the clinical translation of ETP-46321. Further studies are needed to determine the safety and efficacy of ETP-46321 in humans. Moreover, its limitations such as low solubility and poor pharmacokinetic properties, need to be addressed for better drug development. Future directions for the development of ETP-46321 would be towards modifying its structure to improve its physical and pharmacological properties, such as solubility, bioavailability, and tumor penetration. Furthermore, the exploration of its effect in combination with other drugs is imminent.

In conclusion, ETP-46321 has shown potential as a novel small molecule drug candidate for various fields of scientific research and industry. Its selective inhibition of matriptase, antitumor activity, and potential applications make it an attractive candidate for further research and development. Addressing its limitations, studying its effects in combination with other drugs, and ensuring the safety and efficacy in humans are crucial to its clinical translation.

In conclusion, ETP-46321 has shown potential as a novel small molecule drug candidate for various fields of scientific research and industry. Its selective inhibition of matriptase, antitumor activity, and potential applications make it an attractive candidate for further research and development. Addressing its limitations, studying its effects in combination with other drugs, and ensuring the safety and efficacy in humans are crucial to its clinical translation.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Exact Mass

338.11004181 g/mol

Monoisotopic Mass

338.11004181 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds